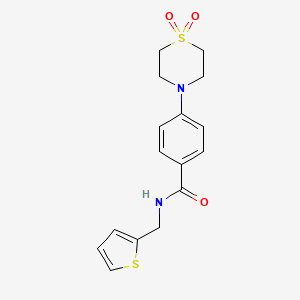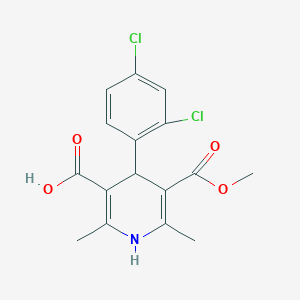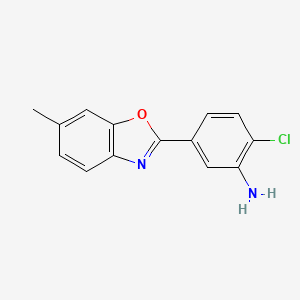
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone, also known as 4-FA, is a synthetic stimulant drug that falls under the class of substituted phenethylamines. It is a derivative of the phenethylamine 2C-B and has been used in research as a pharmacological tool to investigate the effects of various psychoactive compounds on the central nervous system. 4-FA has a wide range of effects, including stimulant, hallucinogenic, and empathogenic, which have been studied in both laboratory and clinical settings.
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Intermolecular Interactions
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone and its analogs have been studied for their molecular structures and intermolecular interactions. A study on closely related compounds revealed that they adopt similar molecular conformations, but differ in their intermolecular interactions, such as hydrogen bonds and pi-pi stacking, which are critical for understanding their chemical behavior and potential applications (Mahesha et al., 2019).
Synthesis and Biological Evaluation
This compound has been explored in the context of synthesizing new chemical entities. For instance, derivatives involving the 1,3-benzodioxol-5-yl moiety have been synthesized and tested for various biological activities, including anti-inflammatory and antibacterial properties. Such studies contribute to the development of novel compounds with potential therapeutic applications (Husain et al., 2009).
Chemical Synthesis and Characterization
Research has also focused on the efficient synthesis and characterization of novel compounds incorporating the 1,3-benzodioxol nucleus. The structural elucidation of these compounds is essential for understanding their chemical properties and potential uses in various fields, such as material science or pharmaceuticals (Chauhan et al., 2008).
Spectroscopic and Quantum Mechanical Investigations
The compound's molecular geometry and electronic structure have been investigated using quantum mechanical methods and spectroscopic analysis. Such studies provide theoretical support for spectral detection technology and contribute to our understanding of the electronic structures of compounds like 1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone (Ragamathunnisa M et al., 2015).
Supramolecular Structures and Aggregation
Research has been conducted on the supramolecular structures and aggregation behavior of derivatives of 1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone. Understanding these properties is crucial for applications in material science, where the aggregation behavior of molecules can significantly influence material properties (Low et al., 2004).
Fragrance Material Review
This compound and its derivatives have been reviewed for their use as fragrance ingredients. The toxicologic and dermatologic aspects of these materials are crucial for ensuring their safe use in consumer products (Mcginty et al., 2012).
Enantioselective Synthesis
Studies have also focused on the enantioselective synthesis of derivatives of this compound, which is important in the field of asymmetric synthesis and pharmaceuticals, where the enantiomeric purity of a compound can significantly impact its biological activity (Clark et al., 1999).
Drug Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various drugs and chemical agents, contributing to the development of new therapeutic agents and understanding their pharmacological profiles (Sato et al., 1978).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-fluoroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-12-2-4-13(5-3-12)18-8-7-14(19)11-1-6-15-16(9-11)21-10-20-15/h1-6,9,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFTWEOATGQZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CCNC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801176848 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(4-fluoroanilino)-1-propanone | |
CAS RN |
477320-48-2 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477320-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801176848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-BENZODIOXOL-5-YL)-3-(4-FLUOROANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(hydroxymethyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B3037124.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3037127.png)
![1-[2-(3,5-Dichloroanilino)-2-oxoethyl]-3,3,5-trimethylcyclohexanecarboxylic acid](/img/structure/B3037128.png)
![cyclopropyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037129.png)
![3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone](/img/structure/B3037130.png)
![7-(4-chlorophenyl)-6-(1H-1,2,4-triazol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3037131.png)

![(4-chlorophenyl)[5-(trifluoromethyl)-6,7-dihydro-1H-1,4-diazepin-1-yl]methanone](/img/structure/B3037133.png)

![6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3037137.png)

